

The Diverse Biological Landscape of Halogenated Quinolines: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-4-chloro-8-methylquinoline

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The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogen atoms onto this framework gives rise to a class of compounds known as halogenated quinolines, which exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of halogenated quinolines, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of Halogenated Quinolines

Halogenated quinolines have emerged as a significant class of compounds with potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of various halogenated quinoline derivatives has been quantified using the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a

compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values is presented in Table 1.

Table 1: Anticancer Activity of Halogenated Quinolines (IC50 Values)

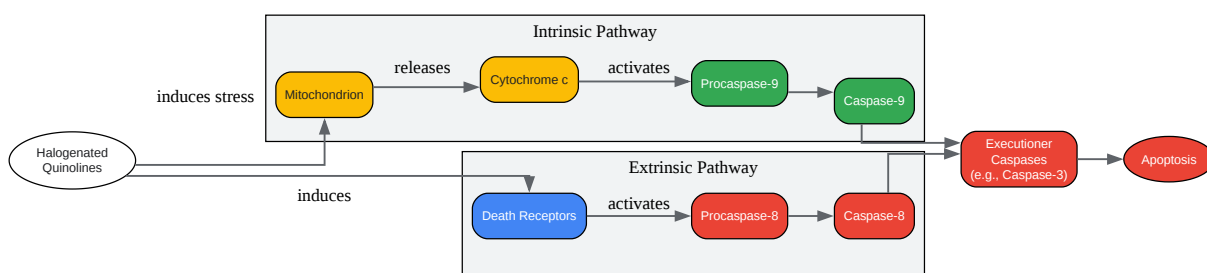
Compound	Cancer Cell Line	IC50 (μM)	Reference
8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline	P-388 Murine Leukemia	Significant antitumor activity	[1]
8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline	L1210 Murine Leukemia	Comparable to dacarbazine	[1]
5,7-dibromo-8-hydroxyquinoline	C6 (Glioblastoma)	15.4	[2]
5,7-dibromo-8-hydroxyquinoline	HeLa (Cervical Cancer)	26.4	[2]
5,7-dibromo-8-hydroxyquinoline	HT29 (Colon Carcinoma)	15.0	[2]
3,5,6,7-tetrabromo-8-methoxyquinoline	C6 (Glioblastoma)	> 75 μg/mL	[2]
3,5,6,7-tetrabromo-8-methoxyquinoline	HeLa (Cervical Cancer)	> 75 μg/mL	[2]
3,5,6,7-tetrabromo-8-methoxyquinoline	HT29 (Colon Carcinoma)	> 75 μg/mL	[2]
Quinolone-chalcone derivative 12e	MGC-803 (Gastric Cancer)	1.38	[3]
Quinolone-chalcone derivative 12e	HCT-116 (Colon Cancer)	5.34	[3]
Quinolone-chalcone derivative 12e	MCF-7 (Breast Cancer)	5.21	[3]
[(7-chloroquinolin-4-yl)amino]chalcone derivative	LNCaP (Prostate Cancer)	6.95 - 7.93 μg/mL	[4]
Quinoline-chalcone hybrid 23	Various cancer cell lines	0.009 - 0.016	[4]

Quinoline–chalcone hybrids 25 and 26	Various cancer cell lines	2.32 - 22.4	[4]
Quinoline–chalcone hybrids 39 and 40	A549 (Lung Cancer)	1.91	[4]
Quinoline–chalcone hybrids 39 and 40	K-562 (Leukemia)	5.29	[4]

Signaling Pathways in Anticancer Activity

The anticancer effects of halogenated quinolines are often mediated through the modulation of critical signaling pathways that regulate cell death and survival. One of the most prominent mechanisms is the induction of apoptosis, or programmed cell death.

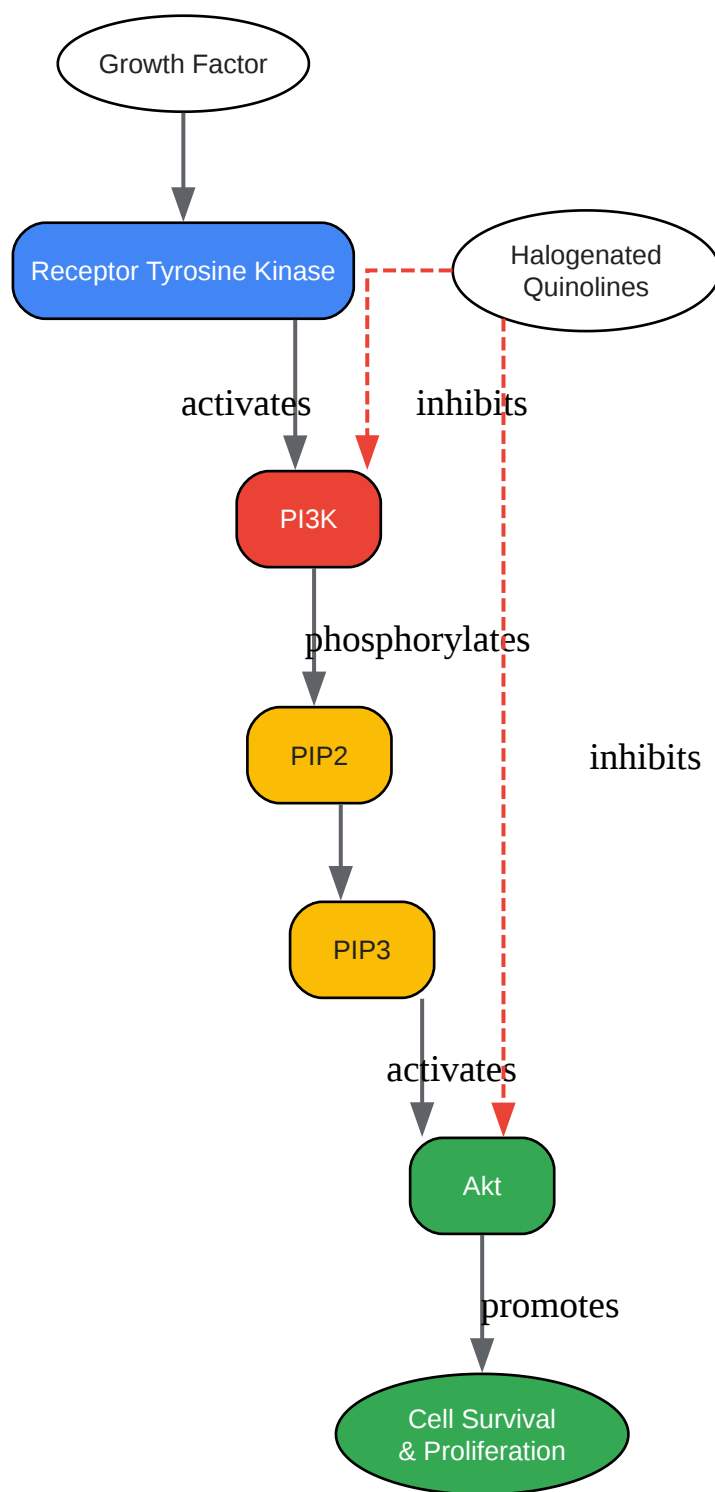
Halogenated quinolines can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.

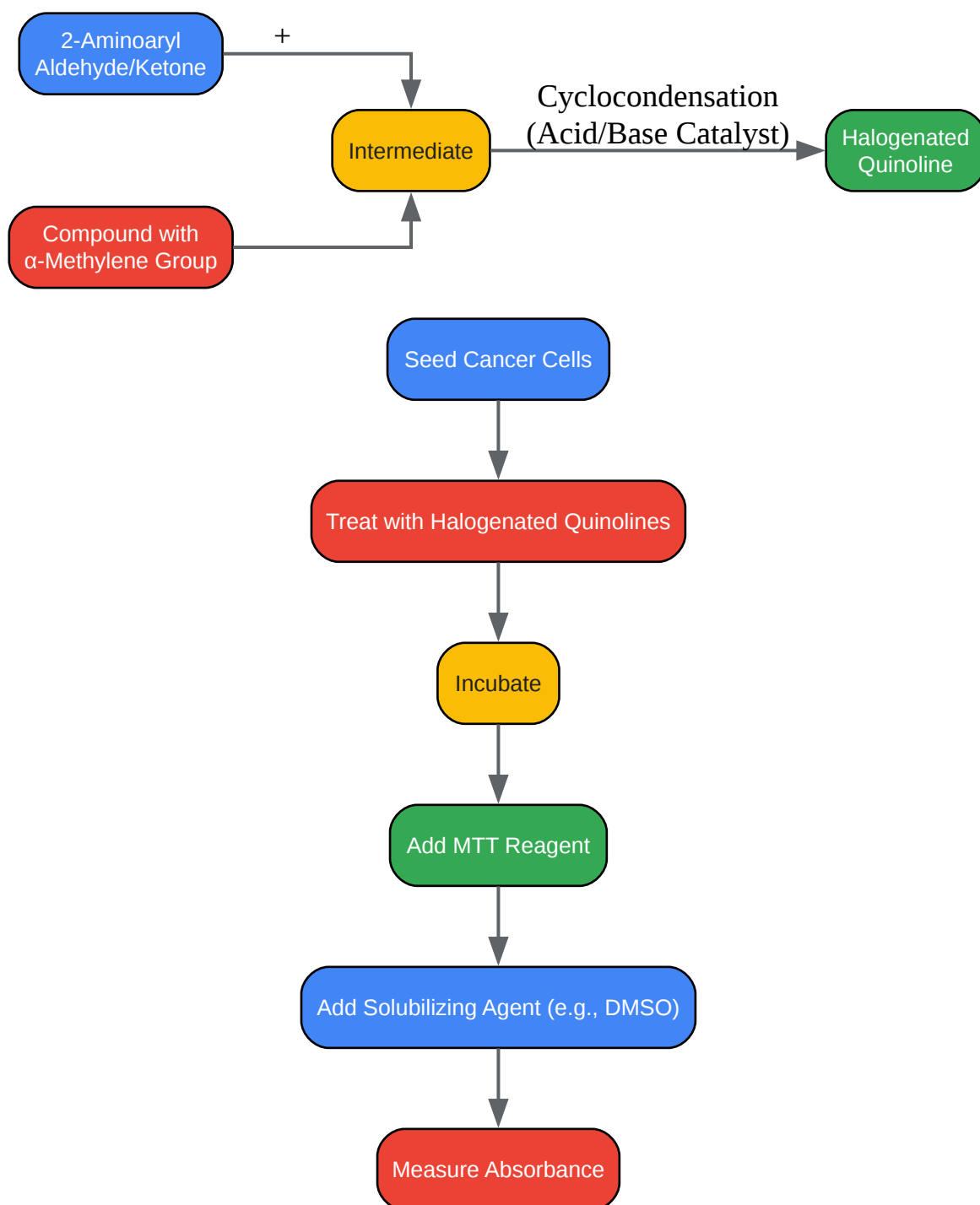


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Fig 1. Apoptosis induction by halogenated quinolines.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several halogenated quinolines have been shown to exert their anticancer effects by inhibiting this pathway, thereby promoting apoptosis and inhibiting tumor growth.





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